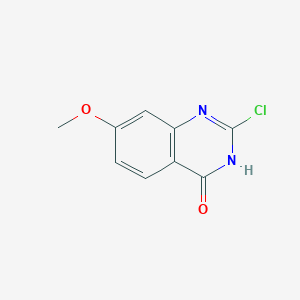

2-Chloro-7-methoxyquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYECPVPJPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697216 | |

| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-98-2 | |

| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-7-methoxyquinazolin-4(3H)-one, a crucial intermediate in the development of various pharmacologically active compounds. The document delves into the core chemical principles, step-by-step experimental protocols, and the underlying rationale for procedural choices. By integrating established methodologies with mechanistic insights, this guide serves as an essential resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial properties.[1][3][4] The specific compound, this compound, is a key building block for the synthesis of more complex molecules, particularly kinase inhibitors used in oncology. The strategic placement of the chloro and methoxy groups provides reactive sites for further functionalization, making its efficient synthesis a topic of considerable interest.

Primary Synthetic Pathway: From Anthranilic Acid Derivatives

The most prevalent and logical synthetic route to this compound commences with a substituted anthranilic acid, specifically 2-amino-4-methoxybenzoic acid.[5][6] This pathway can be dissected into two critical stages: the formation of the quinazolinedione ring system and the subsequent chlorination.

Stage 1: Formation of 7-Methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid to form the bicyclic quinazolinedione core. This transformation is typically achieved through condensation with a suitable one-carbon source, such as urea or a derivative thereof.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-4-methoxybenzoic acid is the logical precursor as it already contains the requisite methoxy group at the desired position on the benzene ring and the amino and carboxylic acid functionalities necessary for ring closure.[5]

-

Cyclizing Agent: Urea is a cost-effective and readily available source of the two nitrogen atoms and one carbonyl group required to complete the pyrimidine ring of the quinazolinedione. The reaction proceeds through the formation of an intermediate acylurea, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid and a molar excess of urea (typically 2-3 equivalents).

-

Heating: Heat the mixture to a molten state, generally in the range of 150-180°C. The reaction is often carried out neat (without solvent) or in a high-boiling solvent like nitrobenzene.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent, such as ethanol or water, to remove excess urea and other impurities. The crude product is then collected by filtration.

-

Purification: The collected solid is washed with hot water and then ethanol to afford the 7-Methoxyquinazoline-2,4(1H,3H)-dione, typically as a white to off-white solid.

Stage 2: Chlorination of 7-Methoxyquinazoline-2,4(1H,3H)-dione

The second stage involves the conversion of the hydroxyl group (in the lactim tautomeric form) at the 2-position of the quinazolinedione to a chloro group. This is a crucial step that introduces a versatile handle for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][7][8] It is a powerful dehydrating and chlorinating agent that effectively converts the amide functionality into a chloro-substituted imine. Thionyl chloride (SOCl₂) can also be used, often in the presence of a catalytic amount of dimethylformamide (DMF).[4]

-

Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF), can accelerate the reaction.[7][8][9] These bases can act as catalysts by activating the phosphorus oxychloride and also serve to neutralize the HCl gas produced during the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 7-Methoxyquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline or DMF to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for several hours (typically 4-6 hours).[7][8]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

-

Work-up: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any remaining phosphoric acid, and then dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final product.

Alternative Synthetic Strategies

While the pathway from 2-amino-4-methoxybenzoic acid is the most direct, other routes have been explored, often starting from different precursors.

From 2,4-Dichloro-7-methoxyquinazoline

An alternative approach involves the synthesis of the corresponding 2,4-dichloroquinazoline intermediate, followed by selective hydrolysis.

-

Synthesis of 2,4-Dichloro-7-methoxyquinazoline: This intermediate can be prepared from 7-methoxyquinazoline-2,4(1H,3H)-dione by treatment with a stronger chlorinating agent or more forcing conditions, such as refluxing with phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylaniline for an extended period.[7][8]

-

Selective Hydrolysis: The 4-chloro position is generally more reactive towards nucleophilic substitution than the 2-chloro position. Therefore, controlled hydrolysis of 2,4-dichloro-7-methoxyquinazoline under mild basic conditions can selectively replace the chlorine at the 4-position with a hydroxyl group, leading to the formation of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Reagents

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| 1 | 2-Amino-4-methoxybenzoic acid | Urea | Neat or Nitrobenzene | 150-180 | 2-4 |

| 2 | 7-Methoxyquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-Dimethylaniline (cat.) | Excess POCl₃ | 105-110 | 4-6 |

Visualization of the Synthetic Pathway

Diagram 1: Overall Synthesis of this compound

Caption: Synthetic pathway from 2-amino-4-methoxybenzoic acid.

Diagram 2: Reaction Mechanism for Chlorination

Caption: Simplified mechanism of the chlorination step.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of numerous high-value pharmaceutical compounds. The two-stage approach, starting from 2-amino-4-methoxybenzoic acid, remains the most efficient and widely adopted method. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for optimizing yields and ensuring the purity of the final product. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors within the field of medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methoxybenzoic acid | 4294-95-5 | Benchchem [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-7-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structure in numerous biologically active molecules, and a thorough understanding of its spectroscopic properties is crucial for researchers in the field.[1][2][3][4] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, explain the rationale behind the experimental methodologies, and provide a framework for the structural elucidation of related compounds.

Introduction to this compound

Quinazolinone derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The specific substitutions of a chloro group at the 2-position and a methoxy group at the 7-position on the quinazolinone core create a unique electronic and steric environment, influencing its chemical reactivity and biological interactions. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized compounds, which is a prerequisite for any further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-12.5 | broad singlet | 1H | N-H (amide) |

| ~7.90 | doublet (d) | 1H | H-5 |

| ~7.10 | doublet (d) | 1H | H-8 |

| ~7.00 | doublet of doublets (dd) | 1H | H-6 |

| ~3.90 | singlet (s) | 3H | OCH₃ |

Rationale for Assignments: The amide proton (N-H) is expected to be significantly deshielded and appear as a broad singlet. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H-5, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the aromatic protons. H-8 will be ortho to the methoxy group, and H-6 will be coupled to both H-5 and H-8. The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (C-4) |

| ~160 | C-7 (C-OCH₃) |

| ~155 | C-2 (C-Cl) |

| ~150 | C-8a |

| ~128 | C-5 |

| ~120 | C-4a |

| ~115 | C-6 |

| ~105 | C-8 |

| ~56 | OCH₃ |

Rationale for Assignments: The carbonyl carbon (C-4) is the most deshielded. The carbons attached to heteroatoms (C-2, C-7) also appear at lower field. The remaining aromatic carbons are assigned based on expected substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation:

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR: Acquire the spectrum with proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference it to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound would be typically acquired as a solid using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3000-2850 | Medium-Weak | C-H Stretch (Aromatic & Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | C=N Stretch |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~750 | Strong | C-Cl Stretch |

Rationale for Assignments: The broad N-H stretch is characteristic of an amide. The strong carbonyl absorption is a key feature of the quinazolinone ring. The C=N and aromatic C=C stretches appear in the fingerprint region. The strong C-O stretch is indicative of the aryl ether (methoxy group), and the C-Cl stretch appears at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Ensure the sample is a dry, solid powder. No further preparation is typically needed for ATR.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Molecular Formula: C₉H₇ClN₂O₂

-

Monoisotopic Mass: 210.020 g/mol

Table 4: Predicted ESI-MS Data for this compound

| m/z (amu) | Ion | Isotopic Pattern |

| 211.027 | [M+H]⁺ | Shows a characteristic M+2 peak with ~1/3 the intensity of the M peak, due to the ³⁷Cl isotope. |

| 233.009 | [M+Na]⁺ | Also exhibits the M+2 isotopic pattern for chlorine. |

Rationale for Predictions: In positive ion mode ESI-MS, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. The presence of a chlorine atom will result in a distinct isotopic pattern for the molecular ion and any fragments containing chlorine, with the ratio of the ³⁵Cl (M) to ³⁷Cl (M+2) peaks being approximately 3:1.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Determine the m/z of the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

-

Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for ESI-MS Analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. By following standardized experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the identity and purity of this and related quinazolinone derivatives, which is a critical step in the drug discovery and development pipeline.

References

An In-depth Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet highly significant derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly targeted therapeutics. The presence of a reactive chloro group at the 2-position and a methoxy group at the 7-position imparts a unique combination of reactivity and structural features, making it a valuable building block for drug discovery and development professionals. This document provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, with a focus on practical, field-proven insights for researchers and scientists.

Core Chemical Properties

This compound possesses a fused heterocyclic system with key functional groups that dictate its chemical behavior. While specific experimental data for this exact molecule is not abundantly available in public literature, we can infer its properties based on closely related analogs and the fundamental principles of organic chemistry.

Structural and Physicochemical Data

The table below summarizes the predicted and inferred physicochemical properties of this compound, drawing comparisons with known, structurally similar compounds.

| Property | Inferred/Predicted Value for this compound | Reference Analog Data |

| Molecular Formula | C₉H₇ClN₂O₂ | C₈H₅ClN₂O (2-Chloroquinazolin-4(3H)-one)[1] |

| Molecular Weight | 210.62 g/mol | 180.59 g/mol (2-Chloroquinazolin-4(3H)-one)[1] |

| Appearance | Likely a white to off-white solid | White solid (2-Chloromethyl-7-chloroquinazolin-4(3H)-one)[2] |

| Melting Point | Estimated >200 °C | 214-219 °C (2-Chloroquinazolin-4(3H)-one)[1] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | DMSO (Sparingly, Heated), Methanol (Slightly, Heated) for a related dimethoxy analog[3] |

| pKa | Estimated acidic proton (N-H) pKa ~8-9; basicity at quinazoline nitrogens. | pKa: 4.35±0.30 (Predicted for 2-Chloro-4-amino-6,7-dimethoxyquinazoline)[3] |

Synthesis of the Quinazolinone Core

The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methodologies. A common and versatile approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by chlorination.

General Synthetic Workflow

The synthesis of this compound would logically proceed from 2-amino-4-methoxybenzoic acid. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: General synthetic pathways to this compound.

Step-by-Step Experimental Protocol (Inferred)

This protocol is based on established methods for the synthesis of similar quinazolinone derivatives.[2][4]

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

-

To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in formamide (excess, serving as both reagent and solvent), add a catalytic amount of ammonium formate.

-

Heat the reaction mixture to 160-180 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into cold water and stir for 30 minutes.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

-

Suspend 7-methoxyquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (around 110 °C) for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is attached to a good leaving group (chloride). This makes it susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a variety of nucleophiles. This reaction is the cornerstone of its utility as a synthetic intermediate.

References

- 1. 607-69-2 2-Chloroquinazolin-4(3H)-one AKSci Z4933 [aksci.com]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one | 62484-45-1 [smolecule.com]

- 4. arkat-usa.org [arkat-usa.org]

The Biological Profile of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved drugs.[1] Its rigid, heterocyclic framework provides an ideal scaffold for the spatial presentation of functional groups that can engage with a variety of biological targets. This guide focuses on a specific, yet fundamental, derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. While often utilized as a key intermediate in the synthesis of more complex molecules, understanding the intrinsic biological activities and the influence of its substituent groups is critical for the rational design of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, predicted biological activities based on established structure-activity relationships (SAR), and detailed protocols for its evaluation.

Chemical Synthesis and Properties

The synthesis of this compound is typically achieved through a multi-step process commencing from substituted anthranilic acids. A general and adaptable synthetic route is outlined below.

Synthetic Pathway

A common synthetic approach involves the cyclization of an appropriately substituted anthranilic acid, followed by chlorination.

References

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Key Intermediate in Modern Drug Discovery

Introduction: The Quinazolinone Core and the Strategic Importance of 2-Chloro-7-methoxyquinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with various biological targets. Within this privileged class of heterocycles, this compound emerges as a strategically significant research chemical. Its importance lies not necessarily in its own intrinsic biological activity, but as a pivotal intermediate for the synthesis of more complex molecules, particularly in the realm of targeted therapies.[1][2]

This technical guide provides an in-depth exploration of this compound, offering a plausible synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery, grounded in the extensive research on analogous quinazolinone derivatives.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₇ClN₂O₂ | Based on structure |

| Molecular Weight | 210.62 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Analogy with similar quinazolinones |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Common characteristic of quinazolinones |

| CAS Number | Not definitively found in public databases | Highlights its role as a specialized intermediate |

The key structural features that dictate the chemistry of this molecule are the electrophilic carbon at the 2-position, activated by the adjacent chloro group, and the electron-donating methoxy group at the 7-position, which can influence the reactivity of the aromatic ring.

Synthesis of this compound: A Proposed Pathway

Based on established synthetic methodologies for analogous quinazolinone systems, a reliable two-step synthesis of this compound can be proposed, commencing from the commercially available 2-amino-4-methoxybenzoic acid.

Step 1: Synthesis of 7-Methoxyquinazoline-2,4(3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid with a suitable one-carbon source, such as urea or potassium cyanate, to form the corresponding quinazolinedione. This reaction is a well-established method for constructing the quinazolinone core.

Reaction Scheme:

Caption: Synthesis of the quinazolinedione intermediate.

Experimental Protocol:

-

Combine 2-amino-4-methoxybenzoic acid and urea in a reaction vessel.

-

Heat the mixture, typically at elevated temperatures (e.g., 180-200 °C), for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and treat with an aqueous base (e.g., NaOH solution) to dissolve the product.

-

Filter to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 7-methoxyquinazoline-2,4(3H)-dione.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Chlorination to this compound

The second step involves the selective chlorination of the 7-methoxyquinazoline-2,4(3H)-dione at the 2-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Reaction Scheme:

Caption: Chlorination to the final product.

Experimental Protocol:

-

To a flask containing 7-methoxyquinazoline-2,4(3H)-dione, add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add a catalytic amount of N,N-dimethylaniline or DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The primary utility of this compound in research and development lies in its reactivity, which is dominated by the chloro substituent at the 2-position. This chlorine atom is a good leaving group and is susceptible to nucleophilic substitution, making the compound an excellent precursor for a wide range of 2-substituted quinazolinone derivatives.[3]

Caption: Synthetic utility of this compound.

This reactivity allows for the introduction of various pharmacophores at the 2-position, which is a common strategy in the development of kinase inhibitors and other targeted therapies. The methoxy group at the 7-position can also be a site for further modification, such as demethylation to a hydroxyl group, which can then be used for further derivatization.

Applications in Drug Discovery and Development

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs and clinical candidates.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.

-

Anti-inflammatory Agents: The quinazolinone structure is also found in compounds with significant anti-inflammatory properties.

-

Antiviral and Antimicrobial Agents: Research has shown that certain quinazolinone derivatives possess activity against a range of viruses and bacteria.

This compound serves as a key building block for accessing novel compounds within these therapeutic areas. The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable research chemical that plays a crucial role as a versatile intermediate in the synthesis of complex quinazolinone derivatives. While not extensively characterized as a standalone bioactive molecule in the public literature, its synthetic utility is evident from the numerous studies on analogous compounds. The straightforward, proposed synthesis from readily available starting materials, combined with the reactivity of the 2-chloro substituent, makes it an indispensable tool for medicinal chemists and drug discovery professionals seeking to explore the rich chemical space of the quinazolinone scaffold for the development of next-generation therapeutics.

References

Potential Therapeutic Targets of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Privileged Scaffold Approach for Target Discovery and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved therapeutics and clinical candidates. Its rigid, heterocyclic structure is adept at forming key interactions with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases. This guide focuses on a specific, yet broadly representative, derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. While direct biological data on this exact molecule is sparse, its structural features—the established quinazolinone core, a methoxy group influencing solubility and electronic properties, and a highly reactive 2-chloro group—make it an ideal starting point for synthetic elaboration and target exploration. The 2-chloro position, in particular, serves as a versatile chemical handle for nucleophilic substitution, enabling the rapid synthesis of compound libraries.[1][2] This document provides a comprehensive analysis of the most probable therapeutic targets for derivatives of this scaffold, grounded in extensive literature on analogous compounds. We will detail the mechanistic rationale for each potential target class and provide robust, field-proven experimental workflows for their validation.

Part 1: Receptor Tyrosine Kinases (RTKs) — The Preeminent Target Class

Rationale: The quinazoline scaffold is a bioisostere of the adenine moiety of ATP, making it a canonical "hinge-binding" motif for ATP-competitive kinase inhibitors.[3][4] Decades of research have culminated in multiple FDA-approved quinazoline-based kinase inhibitors, firmly establishing RTKs as the primary target class for this chemical series.[5]

Epidermal Growth Factor Receptor (EGFR)

Mechanistic Insight: The EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K-Akt and RAS-MAPK, promoting cell proliferation and survival.[6] Its dysregulation is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC).[4][6] The first generation of targeted therapies, including Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that compete with ATP for binding to the EGFR kinase domain.[3] The quinazoline core forms a critical hydrogen bond with the "hinge" residue Met793 in the ATP pocket.[7]

Hypothesis for this compound Derivatives: This compound is an ideal precursor for novel EGFR inhibitors. The 2-chloro group can be readily displaced by various substituted anilines, mimicking the structure of established drugs.[6][8] The 7-methoxy substituent can be explored for its potential to form additional interactions within the active site or to modulate the compound's physicochemical properties.

Experimental Validation Workflow

The following workflow outlines a systematic approach to validate EGFR as a target.

Caption: Workflow for EGFR target validation.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human EGFR kinase.

-

Materials: Recombinant EGFR (T790M mutant or wild-type), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), test compound series (dissolved in DMSO).

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the compound dilution, 5 µL of EGFR enzyme solution, and 5 µL of substrate solution.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration ~Km for ATP). Incubate at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark and measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

-

Trustworthiness Check: Run gefitinib or erlotinib as a positive control to ensure the assay is performing within expected parameters. The Z'-factor should be > 0.5 for a robust assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Insight: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 kinase activity blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival. Several multi-kinase inhibitors with a quinazoline core, such as Vandetanib, target both EGFR and VEGFR-2, providing a dual anti-proliferative and anti-angiogenic effect.[11][12]

Hypothesis for this compound Derivatives: The structural versatility that makes this scaffold suitable for EGFR inhibition also applies to VEGFR-2. Synthetic derivatives can be designed to target the unique features of the VEGFR-2 ATP-binding pocket. The development of dual EGFR/VEGFR-2 inhibitors is a particularly attractive strategy.[11]

Experimental Validation Workflow

Caption: Workflow for VEGFR-2 target validation.

Protocol 2: Endothelial Tube Formation Assay

-

Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel® Basement Membrane Matrix, EGM-2 endothelial cell growth medium, test compound, Calcein-AM dye.

-

Procedure:

-

Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of the test compound (and a DMSO vehicle control).

-

Seed the HUVECs onto the solidified Matrigel®.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope.

-

Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

-

Trustworthiness Check: Use a known VEGFR-2 inhibitor like Sunitinib or Sorafenib as a positive control for inhibition. A VEGF-stimulated, DMSO-treated well serves as the positive control for tube formation.

Part 2: Epigenetic Modulators — Histone Deacetylases (HDACs)

Rationale: The quinazoline scaffold has proven to be an effective "cap group" in the design of HDAC inhibitors.[13] The typical pharmacophore for an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[14][13]

Mechanistic Insight: HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and altered gene expression.[15] Their overexpression is linked to cancer, as it can silence tumor suppressor genes.[14] HDAC inhibitors reverse this process, leading to cell cycle arrest, apoptosis, and differentiation.

Hypothesis for this compound Derivatives: The core molecule can serve as the cap group. The 2-chloro or N-3 positions are prime candidates for synthetic modification to attach a linker and a ZBG, such as a hydroxamic acid moiety.[13][16] This modular approach allows for the tuning of potency and isoform selectivity.

Experimental Validation Workflow

Caption: Workflow for HDAC target validation.

Protocol 3: Histone Acetylation Western Blot

-

Objective: To determine if a test compound increases the acetylation of histone and non-histone proteins in cells, confirming target engagement.

-

Materials: Cancer cell line (e.g., HeLa, HCT116), test compound, RIPA lysis buffer with protease and HDAC inhibitors (Sodium Butyrate, TSA), primary antibodies (Acetyl-Histone H3, Acetyl-α-Tubulin, total Histone H3, total α-Tubulin, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a dose range of the test compound for 18-24 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Trustworthiness Check: Use a known HDAC inhibitor like SAHA (Vorinostat) or Panobinostat as a positive control. Increased acetyl-tubulin indicates HDAC6 inhibition, while increased acetyl-histone H3 indicates Class I HDAC inhibition.

Part 3: Other Promising Target Classes

The versatility of the quinazoline scaffold extends beyond the major target families discussed above. The following represent additional, validated target classes for quinazoline derivatives that warrant investigation.

| Potential Target | Mechanistic Rationale & Significance | Key Validation Assays | Supporting References |

| Phosphodiesterases (PDEs) | PDEs degrade cyclic nucleotides (cAMP, cGMP), regulating signaling in inflammation, cardiovascular function, and neuroscience. Quinazoline derivatives have been developed as potent inhibitors of PDE1 and PDE7. | In vitro enzymatic assays using recombinant PDE isoforms; Cellular cAMP/cGMP measurement assays. | ,[17] |

| Tubulin Polymerization | Microtubules are essential for mitosis, making them a key anticancer target. Some quinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, often by binding to the colchicine site, leading to G2/M cell cycle arrest. | In vitro fluorescence-based tubulin polymerization assay; Cell cycle analysis by flow cytometry; Immunofluorescence microscopy of microtubule networks. | [18] |

| Cyclin-Dependent Kinase 2 (CDK2) | CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. Quinazolinone-based derivatives have been developed as effective CDK2 inhibitors. | In vitro CDK2/Cyclin E kinase assay; Cell cycle analysis for S-phase arrest; Western blot for Rb phosphorylation. | [19],[20] |

Summary and Future Directions

This compound stands as a highly valuable starting scaffold for drug discovery. Based on a wealth of precedent, its derivatives are most likely to find utility as inhibitors of receptor tyrosine kinases (EGFR, VEGFR-2) , histone deacetylases , or other targets such as PDEs and tubulin .

The strategic path forward is clear:

-

Library Synthesis: Leverage the reactivity of the 2-chloro position to synthesize a focused library of derivatives, primarily by introducing a diverse set of substituted anilines (for kinases) or linkers connected to zinc-binding groups (for HDACs).

-

Tiered Screening: Employ a tiered screening approach, beginning with high-throughput biochemical assays against the primary target classes (e.g., EGFR, VEGFR-2, pan-HDAC).

-

Hit-to-Lead Optimization: For active "hits," pursue structure-activity relationship (SAR) studies guided by the cellular and functional validation protocols detailed in this guide to improve potency, selectivity, and drug-like properties.

This systematic, target-aware approach will maximize the potential of the quinazolin-4(3H)-one scaffold and accelerate the discovery of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazolinone Scaffold and the Emergence of 2-Chloro-7-methoxyquinazolin-4(3H)-one

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Chloro-7-methoxyquinazolin-4(3H)-one

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets. This compound is a specific derivative within this class. The presence of a chloro group at the 2-position makes it a versatile synthetic intermediate, allowing for nucleophilic substitution to generate a library of analogues.[3] The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential in vitro studies required to characterize the biological activity of this compound, with a primary focus on its potential as an anticancer agent. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and logical investigative workflow.

Part 1: Synthesis and Characterization

A robust in vitro evaluation begins with a well-characterized compound. The synthesis of this compound derivatives typically follows established chemical pathways.

General Synthesis Pathway

A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative. The chloro-substituent at the 2-position is often introduced by treating the corresponding quinazolin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once synthesized, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure that the observed biological effects are attributable to the compound of interest.

Part 2: Primary Screening: Cytotoxicity and Antiproliferative Activity

The first critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours. The duration is critical; shorter times may miss slow-acting effects, while longer times can be confounded by nutrient depletion.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, formazan crystals will form within viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Why a serial dilution? This establishes a dose-response curve, which is essential for determining the IC₅₀ value and understanding the compound's potency.

-

Why include controls? The vehicle control normalizes for any effect of the solvent, while the positive control ensures the assay is performing as expected.

-

Trustworthiness: A reliable IC₅₀ value is typically derived from at least three independent experiments, each performed in triplicate.

Data Presentation: Summarizing Cytotoxicity

Results are best presented in a clear, tabular format, comparing the compound's potency across different cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) for Cmpd X[5] | IC₅₀ (µM) for Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | 72.22 ± 0.14 | ~0.5 |

| HepG2 | Hepatocellular Carcinoma | 53.29 ± 0.25 | ~0.8 |

| Caco-2 | Colorectal Adenocarcinoma | 23.31 ± 0.09 | ~1.2 |

Note: Data is representative, based on active quinazolinone derivatives found in the literature, and serves as an example of expected results.

Part 3: Elucidating the Mechanism of Cell Death: Apoptosis

If the compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis.[6] Many quinazolinone derivatives are known to be potent inducers of apoptosis.[7][8]

Annexin V/PI Staining for Apoptosis Quantification

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell death.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Outcome: This dual staining allows for the quantification of four cell populations:

-

Viable: Annexin V- / PI-

-

Early Apoptotic: Annexin V+ / PI-

-

Late Apoptotic/Necrotic: Annexin V+ / PI+

-

Necrotic: Annexin V- / PI+

-

-

Cell Treatment: Seed and treat cells in a 6-well plate with this compound at concentrations around its IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.

-

Washing: Wash the cells with cold PBS to remove residual medium.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

-

Why collect floating cells? Apoptotic cells often detach from the culture plate. Discarding the supernatant would lead to a significant underestimation of apoptosis.

-

Why use binding buffer? Annexin V's binding to PS is calcium-dependent, and the binding buffer contains the necessary Ca²⁺ ions.

-

Self-Validation: The inclusion of untreated (negative) and positive controls (e.g., staurosporine-treated) is crucial for setting the gates on the flow cytometer correctly and validating the results. Studies show that active compounds can significantly increase the percentage of early and late apoptotic cells in a dose-dependent manner.[4]

Caspase Activation: The Point of No Return

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as the initiator caspase-9 (mitochondrial pathway) and the executioner caspase-3, confirms that the observed cell death is proceeding through the classical apoptotic pathway.[6][7]

-

Treat and Lyse: Treat cells as described above. After treatment, lyse the cells to release their cytoplasmic contents.

-

Add Substrate: Add a colorimetric substrate for caspase-3, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).

-

Incubate: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

-

Read Absorbance: Measure the absorbance of pNA at ~405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Part 4: Investigating a Potential Mechanism of Action

Understanding why the compound induces apoptosis is the next frontier. Quinazolinones have been reported to target various signaling pathways and cellular components.[9] A common mechanism involves the inhibition of protein kinases that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[5]

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. A key application is to assess the phosphorylation status of signaling proteins, as phosphorylation is a primary mechanism of activation or deactivation.

The PI3K/AKT pathway is a central regulator of cell survival, and its hyperactivation is common in many cancers.[5] We can hypothesize that this compound inhibits this pathway. This would lead to a decrease in the active, phosphorylated form of AKT (p-AKT) and subsequent downstream effects, such as the modulation of apoptosis-regulating proteins like Bcl-2.[4]

-

Protein Extraction: Treat cells with the compound for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size by running a standardized amount of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-Bcl-2, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometry is used to quantify the band intensity. The expression of target proteins is normalized to the loading control (β-actin), and the level of phosphorylated protein is normalized to its total protein level (p-AKT/total-AKT).

Conclusion

The in vitro evaluation of this compound requires a logical, multi-faceted approach. This guide outlines a core workflow, starting from broad cytotoxicity screening and progressively narrowing the focus to specific mechanisms like apoptosis induction and signaling pathway modulation. Each step is designed as a self-validating system, emphasizing the use of appropriate controls and rational experimental design. By following these principles, researchers can generate a robust and reliable dataset to accurately characterize the biological profile of this, and other, novel quinazolinone derivatives, paving the way for further drug development.

References

- 1. apjhs.com [apjhs.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one | 62484-45-1 [smolecule.com]

- 4. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one Derivatives in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 2-Chloro-7-methoxyquinazolin-4(3H)-one, a pivotal scaffold in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity as a versatile intermediate, and analyze the structure-activity relationships (SAR) of its derivatives, which have shown significant promise as anticancer and anti-inflammatory agents. This document is designed to serve as a practical resource, bridging fundamental chemistry with applied pharmacology to empower researchers in the development of novel therapeutics.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone motif is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic system provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Derivatives of quinazolinone have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][3]

The specific compound, this compound, is of particular interest. The chloro group at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution to create diverse libraries of analogues.[4] The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, and its presence is a feature in several biologically active compounds.[5] This guide will illuminate the strategic importance of this core structure in generating novel drug candidates.

Synthesis of the Core Scaffold: this compound

Step 1: Synthesis of 7-methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid with urea to form the quinazolinedione ring system. This is a well-established method for constructing this core structure.[6]

Experimental Protocol:

-

In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and urea (2 equivalents).

-

Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify.

-

Allow the reaction to cool to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 7-methoxyquinazoline-2,4(1H,3H)-dione as a solid.

Step 2: Chlorination to this compound

The second step is the selective chlorination of the 2-position. This is typically achieved by treating the dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.[8]

Experimental Protocol:

-

To a flask containing 7-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (10-15 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

-

Reflux the mixture for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to obtain this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivative Synthesis

The primary utility of this compound in drug discovery lies in the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups and building blocks.

Diagram of Derivative Synthesis:

Caption: General scheme for derivative synthesis via nucleophilic substitution.

This straightforward reactivity allows for the systematic exploration of the chemical space around the quinazolinone core, which is fundamental to establishing a structure-activity relationship (SAR).

Biological Activities and Structure-Activity Relationships

Derivatives of the quinazolinone scaffold have demonstrated significant potential in oncology and immunology.

Anticancer Activity: Kinase Inhibition

A prominent mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9][10] For instance, derivatives of quinazoline are known to target Epidermal Growth Factor Receptor (EGFR) kinase, a key player in non-small cell lung cancer.[10]

Structure-Activity Relationship Insights:

-

Substitution at the 2-position: The nature of the group introduced at the 2-position via nucleophilic substitution is critical for activity. Aromatic and heteroaromatic amines often lead to potent kinase inhibitors.

-

Substitution at the 3-position: The nitrogen at the 3-position can be substituted with various groups to modulate solubility, cell permeability, and target engagement. Small alkyl groups or substituted phenyl rings are common.

-

Substitution on the Benzene Ring: The 7-methoxy group on the core scaffold can contribute to binding and influence the overall electronic character of the molecule. Halogen substitutions on the benzene ring have also been shown to enhance anticancer activity against cell lines like MCF-7.[11]

Table 1: Example Anticancer Activity of Quinazolinone Derivatives

| Compound Class | Target | Example Activity | Reference |

| Sulphonamide-bearing methoxyquinazolinones | Apoptosis Induction | IC₅₀ = 20.17 µM (MCF-7) | [12] |

| Quinazolin-4(3H)-one derivatives | Multiple Tyrosine Kinases (CDK2, HER2, EGFR) | IC₅₀ = 0.14 µM (A2780) | [9] |

| 3-N-methylquinazoline-4(3H)-one based inhibitors | B-Raf(V600E) kinase | Potent in vivo tumor growth inhibition | [13] |

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of the inflammatory response.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile reactivity at the 2-position provide a robust platform for generating diverse chemical libraries. The demonstrated potential of quinazolinone derivatives as potent kinase inhibitors and anti-inflammatory agents underscores the importance of continued research in this area. Future efforts should focus on leveraging structure-based drug design and computational modeling to guide the synthesis of analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 7. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Executive Summary

2-Chloro-7-methoxyquinazolin-4(3H)-one is a pivotal chemical intermediate, most notably in the synthesis of tyrosine kinase inhibitors used in oncology, such as Gefitinib. Its molecular architecture makes it an ideal scaffold for developing targeted therapeutics. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the chosen methodologies. We will explore two robust pathways, providing detailed experimental protocols, workflow visualizations, and a discussion of the causality behind critical experimental choices, designed for researchers and professionals in drug development and process chemistry.

The Strategic Importance of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3][4] The specific substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a methoxy group at the 7-position, renders it a highly versatile building block. The chlorine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various pharmacophores, while the methoxy group influences solubility and metabolic stability. Understanding its synthesis is fundamental to the production of numerous advanced pharmaceutical intermediates.

Primary Synthetic Pathway: The Anthranilic Acid Route

The most direct and widely adopted method for synthesizing the quinazolinone core begins with an appropriately substituted anthranilic acid.[2][3][4] This approach is favored for its efficiency and the commercial availability of the requisite starting materials.

Core Starting Material: 2-Amino-4-methoxybenzoic Acid

2-Amino-4-methoxybenzoic acid is the cornerstone of this synthetic strategy.[5][6] Its structure contains the pre-formed aniline and carboxylic acid functionalities in the required ortho orientation, primed for cyclization to form the quinazolinone ring system.

Rationale and Causality

The logic of this pathway is rooted in building the heterocyclic ring system onto a pre-existing, correctly substituted benzene ring. This avoids complex and often low-yielding aromatic substitution reactions late in the synthesis. The synthesis can be conceptually divided into two key transformations:

-

Ring Formation (Cyclization): Construction of the pyrimidinone ring by introducing a one-carbon unit that reacts with both the amino and carboxylic acid groups.

-

Functionalization (Chlorination): Conversion of a hydroxyl or keto group on the newly formed ring into the target chloro group, activating the position for further modification.

Synthetic Workflow: Anthranilic Acid Route

Caption: Synthesis of the target compound from 2-amino-4-methoxybenzoic acid.

Key Transformations and Protocols

The initial and most critical step is the formation of the quinazoline ring. This is typically achieved by reacting 2-amino-4-methoxybenzoic acid with a suitable C1 source, such as urea or sodium cyanate. The reaction with urea proceeds through a thermal condensation, forming the stable dione intermediate. This intermediate is often a solid that can be easily isolated and purified before the subsequent chlorination step.

Experimental Protocol: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxybenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

-

Reaction: Heat the mixture to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed. Maintain this temperature for 3-4 hours until the gas evolution ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a hot aqueous solution of sodium hydroxide (1 M) to dissolve any unreacted starting material.

-

Isolation: Filter the resulting suspension, wash the collected solid thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: Dry the solid under vacuum to yield 7-Methoxyquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

The conversion of the quinazolinedione to the 2-chloro derivative is a crucial activation step. This is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8][9] POCl₃ is often used in excess, serving as both the reagent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is frequently added to accelerate the reaction.[7]

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: To a flask equipped with a reflux condenser and a calcium chloride guard tube, add 7-Methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (10-15 eq).

-